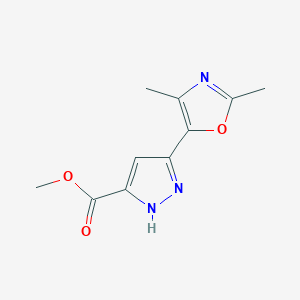
methyl 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features both oxazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-pyrazole-3-carboxylate typically involves the formation of the oxazole and pyrazole rings followed by their coupling. One common method includes:
Formation of the Oxazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or β-keto esters.
Coupling of the Rings: The final step involves the esterification of the carboxylate group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted oxazole and pyrazole derivatives.
Scientific Research Applications
Methyl 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole and pyrazole rings can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: Known for its applications in organic synthesis and medicinal chemistry.
2-Methoxy-5-chlorobenzo[d]oxazole: Exhibits excellent antibacterial activity.
2-Ethoxybenzo[d]oxazole: Known for its antifungal properties.
Uniqueness
Methyl 5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of oxazole and pyrazole rings in its structure. This dual-ring system provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 3-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-5-9(16-6(2)11-5)7-4-8(13-12-7)10(14)15-3/h4H,1-3H3,(H,12,13) |
InChI Key |
VAVAHDZIZDCQSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C)C2=NNC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















